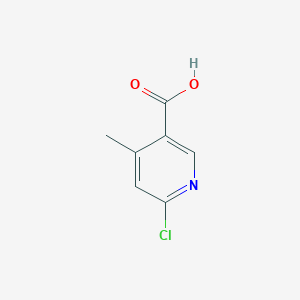

6-Chloro-4-methylnicotinic acid

Description

Significance of Nicotinic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Nicotinic acid, also known as vitamin B3 or niacin, is a vital nutrient for various biological processes. prepchem.com Beyond its nutritional role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. scbt.comenvironmentclearance.nic.in Its derivatives have been successfully developed to treat a range of conditions, including hyperlipidemia. prepchem.com

In the realm of organic synthesis , nicotinic acid and its derivatives serve as readily available starting materials for constructing more complex molecules. The pyridine (B92270) ring can undergo various chemical transformations, and the carboxylic acid group provides a handle for esterification, amidation, and other coupling reactions. environmentclearance.nic.in For instance, nicotinoyl chloride, derived from nicotinic acid, can be converted into nicotinoyl hydrazides, which are precursors to oxadiazole derivatives. scbt.com

From a medicinal chemistry perspective, the nicotinic acid framework is a key component in a multitude of pharmacologically active compounds. Researchers have synthesized and evaluated numerous derivatives, revealing a broad spectrum of biological activities. These include:

Anti-inflammatory and Analgesic Effects: Certain 2-aryl nicotinic acid derivatives have demonstrated significant analgesic and anti-inflammatory properties. environmentclearance.nic.inchemicalbook.com Studies on new series of nicotinic acid derivatives have also shown potent anti-inflammatory activity, with some compounds exhibiting efficacy comparable to established drugs like ibuprofen. labcompare.com

Antioxidant Activity: Schiff base derivatives of nicotinic acid have been shown to possess notable antioxidant capabilities. scbt.com

Antimicrobial and Other Activities: The versatility of the nicotinic acid structure has led to the discovery of derivatives with anti-tuberculosis and insecticidal properties. scbt.comenvironmentclearance.nic.in The modification of the core structure allows for the fine-tuning of activity, making it a valuable starting point for developing new therapeutic agents. environmentclearance.nic.in

Overview of the Research Landscape for 6-Chloro-4-methylnicotinic acid and its Analogues

While in-depth research specifically on this compound is not extensively published, the broader research landscape for its analogues is active and provides significant insights. The primary focus of this research is on synthesis and the evaluation of biological, particularly anti-inflammatory, activity.

The synthesis of chloro-substituted nicotinic acids is a well-established area of research. For example, 2-chloro-6-methylnicotinic acid can be synthesized from 2-hydroxy-6-methyl-nicotinic acid using phosphorus oxychloride. A similar approach is used to synthesize the methyl ester of 4-chloro-6-methylnicotinic acid from 4-hydroxy-6-methylnicotinic acid. chemicalbook.com The synthesis of 6-chloronicotinic acid has also been documented. These synthetic precedents provide a clear pathway for the production of this compound and its further derivatization.

The research into analogues of this compound is largely driven by the quest for new therapeutic agents. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing promising results. chemicalbook.com Similarly, two new series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity in in-vitro screens. labcompare.com These studies highlight the potential of the substituted nicotinic acid scaffold to yield potent biological activity. The specific substitution pattern of this compound makes it a valuable candidate for inclusion in such screening programs.

Below is a table summarizing the properties of this compound and a related analogue.

| Property | This compound | 4-Chloro-6-methyl-nicotinic acid methyl ester |

| CAS Number | 503555-50-8 | 886372-05-0 |

| Molecular Formula | C₇H₆ClNO₂ | C₈H₈ClNO₂ |

| Molecular Weight | 171.58 g/mol | 185.61 g/mol |

| Synonyms | 6-Chloro-4-methylpyridine-3-carboxylic acid, 5-Carboxy-2-chloro-4-methylpyridine |

Data sourced from multiple chemical suppliers.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research focusing on this compound are centered on exploring its chemical utility and uncovering its potential biological activities. The scope of this research can be delineated into several key areas:

Synthetic Route Development and Optimization: A fundamental objective is to establish efficient and scalable synthetic methods for this compound. This includes exploring different starting materials and reaction conditions to improve yield and purity.

Chemical Derivatization: A major focus is the use of this compound as a scaffold to create libraries of novel compounds. The carboxylic acid and chloro functionalities serve as reactive handles for a wide range of chemical modifications, allowing for the systematic exploration of the chemical space around the core structure.

Exploration of Biological Activity: A key driver of research is the screening of this compound and its derivatives for various biological activities. Based on the known properties of nicotinic acid derivatives, the primary targets for investigation would likely include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of analogues, researchers aim to establish clear structure-activity relationships. This involves understanding how the specific placement of the chloro and methyl groups, as well as the nature of the derivatives, influences the observed biological effects. These studies are crucial for the rational design of more potent and selective compounds.

The overarching goal of this research is to leverage the unique chemical features of this compound to develop new molecules with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLFIXIHOWGYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624460 | |

| Record name | 6-Chloro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503555-50-8 | |

| Record name | 6-Chloro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 4 Methylnicotinic Acid

Established Synthetic Routes for 6-Chloro-4-methylnicotinic acid and Key Intermediateschemrxiv.orgchemicalbook.com

The preparation of this compound typically involves a multi-step process starting from simpler pyridine (B92270) precursors. Key transformations include the strategic introduction of the chloro and methyl groups, followed by the formation of the carboxylic acid moiety, often through the hydrolysis of an ester intermediate.

Synthesis from Simpler Pyridine Precursors

The synthesis of the core nicotinic acid skeleton can be achieved through the oxidation of appropriate pyridine precursors. For instance, 6-methylnicotinic acid can be prepared by the selective oxidation of 2-methyl-5-alkylpyridines, where the alkyl group has 2 to 8 carbon atoms, using nitric acid. chemicalbook.com This reaction is typically carried out at elevated temperatures (250 to 325°F) and under superatmospheric pressure to maintain the reactants in a liquid phase. chemicalbook.com Another approach involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of a sulfuric acid catalyst, followed by esterification to yield methyl 6-methylnicotinate (B8608588). environmentclearance.nic.in

Halogenation Strategiesnih.gov

The introduction of a chlorine atom onto the pyridine ring is a critical step. While direct chlorination of 4-methylnicotinic acid can be challenging, a common strategy involves the chlorination of a precursor molecule. For example, the synthesis of the related compound, 4-chloro-6-methyl-nicotinic acid methyl ester, is achieved by treating 4-hydroxy-6-methylnicotinic acid with a chlorinating agent like phosphorus oxychloride, followed by esterification. chemicalbook.com This suggests a potential route to this compound could involve the chlorination of a suitable hydroxy- or amino-substituted 4-methylnicotinic acid derivative. The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), represents another viable method for the halogenation of aromatic heterocycles. semanticscholar.org

Esterification and Hydrolysis Processes

Esterification of the carboxylic acid group is a common step to facilitate purification or to act as a protecting group during other transformations. 6-Methylnicotinic acid can be converted to its methyl ester by refluxing in methanol (B129727) saturated with gaseous hydrogen chloride. cymitquimica.com Alternatively, esterification can be achieved by heating the acid in methanol with a catalytic amount of sulfuric acid. mdpi.com

The final step in the synthesis of this compound is often the hydrolysis of its corresponding ester, such as methyl 6-chloro-4-methylnicotinate. chemicalbook.comguidechem.com This transformation is typically accomplished by heating the ester in an aqueous basic solution, such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. scbt.com The hydrolysis of methyl nicotinate (B505614) to nicotinic acid is known to be mediated by enzymes like α-naphthylacetate-esterase. nih.gov

Table 1: Synthesis of Nicotinic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Alkylation and Arylation Reactions

The functionalization of the this compound scaffold through alkylation and arylation reactions can lead to a diverse range of derivatives. While specific examples for this exact molecule are not prevalent, general methods for similar compounds are well-documented.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the arylation of chloropyridine derivatives. chemrxiv.org This allows for the formation of a carbon-carbon bond between the pyridine ring and an aryl group. Light-induced arylation or alkylation of N-sulfonylhydrazones with boronic acids presents another modern approach for creating these bonds. rsc.org Additionally, radical alkylation of imines using 4-alkyl-1,4-dihydropyridines, enabled by photoredox and Brønsted acid cocatalysis, offers a versatile method for introducing alkyl groups. organic-chemistry.org Alkylboronic acids can also serve as alkyl radical precursors in photoredox-catalyzed reactions. semanticscholar.org

Advanced Synthetic Approaches

To improve reaction efficiency, yield, and environmental footprint, advanced synthetic techniques like microwave-assisted synthesis are being explored.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov This technique can significantly reduce reaction times for esterification processes from hours to minutes, often with comparable or improved yields. sciepub.comrsc.orgorganic-chemistry.org For instance, the esterification of various carboxylic acids can be efficiently catalyzed by N-fluorobenzenesulfonimide under microwave irradiation. mdpi.com Microwave-assisted methods have also been successfully applied to the synthesis of various heterocyclic compounds, including those derived from nicotinic acid. researchgate.net Furthermore, microwave-assisted halogenation of heterocyclic compounds using N-halosuccinimides in the presence of a palladium catalyst has been shown to be an effective and rapid method. semanticscholar.org The nitration of phenolic compounds, a reaction analogous to some transformations of nicotinic acid derivatives, has also been successfully achieved using microwave assistance with greener reagents. orientjchem.org

Table 2: Advanced Synthetic Methods for Nicotinic Acid Derivatives

| Reaction Type | Key Features | Potential Application to this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Esterification | Rapid reaction times (minutes vs. hours), often high yields. | Esterification of the carboxylic acid group. | sciepub.comrsc.org |

| Microwave-Assisted Halogenation | Regioselective, palladium-catalyzed, uses N-halosuccinimides. | Introduction of the chloro group at the 6-position. | semanticscholar.org |

| Palladium-Catalyzed C-H Arylation | Direct functionalization of C-H bonds, avoids pre-functionalization. | Arylation at specific positions on the pyridine ring. | chemrxiv.org |

| Photoredox-Catalyzed Alkylation | Uses visible light, mild reaction conditions. | Introduction of alkyl groups. | organic-chemistry.orgsemanticscholar.org |

Catalytic Reactions for Regioselective Functionalization (e.g., Copper-catalyzed Ullmann-type reaction)

Copper-catalyzed reactions are significant in the functionalization of C-H bonds due to copper's low cost and toxicity. rsc.org These reactions have been pivotal in creating a wide array of organic compounds. rsc.orgnih.gov Specifically, copper-catalyzed C-H functionalization has seen major advancements, with a significant focus on C(sp2)-H functionalization as it is generally more favorable than C(sp3)-H functionalization. nih.gov This strategy is effective for forming C-N, C-C, C-O, and C-S bonds. nih.gov

An example of this is the copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids with ketones and alkylnitriles. nih.gov This reaction proceeds through direct C(sp3)-H functionalization to produce γ-diketones and γ-ketonitriles. nih.gov Optimized conditions for this reaction include using 10 mol% of Cu(ClO4)2·6H2O as the catalyst, 0.3 equivalents of Mn(OAc)3·2H2O as an additive, and 3 equivalents of benzoyl peroxide as an oxidant in water at 80°C for 6 hours. nih.gov

Furthermore, a novel and convenient method for the nitrodecarboxylation of substituted cinnamic acid derivatives to their corresponding nitroolefins has been achieved using a catalytic amount of CuCl (10 mol%) and tert-butyl nitrite (B80452) as the nitrating agent in the presence of air. rsc.org This method is particularly useful for synthesizing β,β-disubstituted nitroolefin derivatives. rsc.org

In the context of alkene functionalization, a general system for three-component intermolecular carbofunctionalization of alkenes has been developed, which includes carboetherification, carboesterification, carboarylation, and carboamination. nih.gov

Derivatization of this compound for Structural Diversity

This compound is a versatile heterocyclic building block used in the synthesis of more complex molecules. scbt.comsigmaaldrich.com Its chemical formula is C7H6ClNO2 and it has a molecular weight of 171.58 g/mol . scbt.comapolloscientific.co.uk

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid group of this compound can undergo various transformations. pressbooks.pub A common reaction is the conversion to acid chlorides, typically by treatment with thionyl chloride (SOCl2). pressbooks.pub This reaction proceeds through a nucleophilic acyl substitution pathway where the carboxylic acid is first converted to a more reactive acyl chlorosulfite intermediate. pressbooks.pub

Another key reaction is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (like HCl or H2SO4) to form an ester. pressbooks.pub The reactivity of the carboxylic acid is enhanced by protonation of the carbonyl-group oxygen atom by the mineral acid. pressbooks.pub

Additionally, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of amides from carboxylic acids and amines. pressbooks.pub The carboxylic acid adds to the C=N double bond of DCC, followed by nucleophilic acyl substitution by the amine. pressbooks.pub

Introduction of Hydroxyl and Alkoxy Groups

The introduction of hydroxyl and alkoxy groups onto the nicotinic acid scaffold can be achieved through various synthetic routes. For instance, 6-chloro-4-methoxynicotinic acid can be synthesized, which has the chemical formula C7H6ClNO3. sigmaaldrich.comsigmaaldrich.com In one patented method, 5-chloro-2-methoxy-4-methyl nicotinic acid was obtained by reacting methyl 5-chloro-2-methoxy-4-methyl nicotinate with a sodium hydroxide solution. google.com

Formation of Amides and Esters

The formation of amides and esters from this compound and its derivatives is a common strategy for creating diverse chemical structures.

Amide Formation: Amide bonds are crucial in many biologically active compounds. nih.gov A general method for amide synthesis involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with an amine. nih.gov Mechanochemical methods, such as ball milling, have also been developed for the synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source. nih.gov This solvent-free method is compatible with various functional groups. nih.gov In a specific example, 6-chloro-nicotinic acid N-methylamide was synthesized by reacting crude 6-chloro-nicotinic acid chloride with anhydrous methylamine. prepchem.com

Ester Formation: Esters can be readily synthesized from carboxylic acids. organic-chemistry.orgrsc.org For example, 4-chloro-6-methyl-nicotinic acid methyl ester was synthesized from 4-hydroxy-6-methylnicotinic acid by reaction with phosphorus oxychloride followed by treatment with anhydrous methanol. chemicalbook.com Another approach involves the reaction of 2-chloro-6-methylnicotinic acid with thionyl chloride and then methanol to yield 2-chloro-6-methylnicotinic acid methyl ester. google.com Additionally, ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate has been synthesized. chembk.comchemicalbook.com A process for preparing 6-methylnicotinate involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification with an alcohol. google.com

Below is a table summarizing the synthesis of some amide and ester derivatives:

| Derivative Name | Starting Material | Reagents | Yield | Reference |

| 6-chloro-nicotinic acid N-methylamide | 6-chloro-nicotinic acid chloride | Anhydrous methylamine, dioxane, toluene | - | prepchem.com |

| 4-chloro-6-methyl-nicotinic acid methyl ester | 4-hydroxy-6-methylnicotinic acid | Phosphorus oxychloride, anhydrous methanol | 91% | chemicalbook.com |

| 2-chloro-6-methylnicotinic acid methyl ester | 2-chloro-6-methylnicotinic acid | Thionyl chloride, benzene, methanol | >98% purity | google.com |

| 6-methylnicotinic acid methyl ester | 2-chloro-6-methylnicotinic acid methyl ester | Zinc powder, formic acid, glacial acetic acid | >98% purity | google.com |

| Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | - | - | 97% | chemicalbook.com |

Heterocyclic Ring Formations Utilizing this compound as a Building Block

This compound and its derivatives are valuable precursors for constructing more complex heterocyclic systems. scbt.comsigmaaldrich.com For instance, 2,6-dichloro-4-methylnicotinic acid has been used as a starting material in the synthesis of conformationally restricted nicotine (B1678760) analogues. nih.gov In one synthesis, it was treated with N-methylpent-4-enamine to form an amide, which then underwent further transformations to create a tricyclic structure. nih.gov

The versatility of nicotinic acid derivatives in forming fused heterocyclic systems is a common theme in synthetic chemistry. beilstein-journals.org For example, multicomponent reactions involving tetronic acid have been used to synthesize a variety of heterocycles. semanticscholar.org

Large-Scale and Industrial Synthesis Considerations

For the industrial production of nicotinic acid derivatives, efficient and scalable synthetic methods are crucial. google.com One patented process for the preparation of 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid, followed by esterification. google.com This method is designed to be continuous and high-yielding. google.com Another patent describes a method for preparing 6-methylnicotinic acid and its esters, which are intermediates for the drug Etoricoxib (B1671761), involving halogenation, hydrolysis, and dehalogenation steps. google.com The development of simple industrial production methods that provide high yields and purity is an ongoing area of research. google.com

Process Optimization for High Yield and Purity

Achieving high yield and purity in the synthesis of nicotinic acid derivatives is a primary objective in chemical manufacturing. Process optimization involves a systematic investigation of various reaction parameters to identify the conditions that maximize product output and quality while minimizing costs and reaction time.

Detailed research findings have shown that parameters such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants significantly influence the outcome of the synthesis. For instance, in the synthesis of related chloro-nicotinic acids, optimization studies have been crucial. One patented method for preparing 6-chloronicotinic acid involves the direct oxidation of 2-chloro-5-methylpyridine. google.com The optimization of this process revealed a clear correlation between reaction conditions and both purity and yield.

Table 1: Effect of Reaction Parameters on 6-Chloronicotinic Acid Synthesis

| Parameter Varied | Condition | Purity (HPLC) | Yield | Source |

|---|---|---|---|---|

| Catalyst Amount | 15g Cobalt Acetate (B1210297) | 98.19% | 65.6% | google.com |

| Oxygen Flow | 0.2 L/min | 94.66% | 68.4% | google.com |

| Temperature | 60°C | 98.19% | 65.6% | google.com |

This data illustrates the trade-offs involved in process optimization, where certain conditions might favor purity at the expense of yield, and vice versa.

Purification is another critical step where optimization is applied. For crude 6-chloronicotinic acid, a common purification method involves recrystallization. A patented process describes dissolving the crude product in methanol, followed by decolorization with activated carbon. google.com The subsequent cooling and crystallization process can yield a final product with a purity exceeding 99.5%. google.com The optimization of this purification step includes controlling the cooling time and the temperature of the methanol wash.

Table 2: Optimization of 6-Chloronicotinic Acid Purification

| Parameter | Condition | Resulting Purity | Source |

|---|---|---|---|

| Cooling Time | 20 hours | 99.6% | google.com |

| Cooling Time | 22 hours | 99.8% | google.com |

| Methanol Rinse | 1 time at 0°C | 99.6% | google.com |

Modern approaches like continuous flow synthesis using microchannel reactors are also being explored for process optimization. These methods can offer superior control over reaction parameters, leading to increased yield and purity compared to traditional batch processes. For example, the synthesis of methyl anthranilate in a microchannel reactor resulted in an increase in yield by 5.1% and purity by 1.2% compared to semi-batch methods. aidic.it Such technologies hold promise for the efficient and high-quality production of this compound.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and related compounds is an area of active development, driven by both environmental regulations and economic benefits.

A key principle of green chemistry is the prevention of waste. snu.ac.kr This is often achieved by developing synthetic routes with high atom economy, where a maximal proportion of atoms from the reactants are incorporated into the final product. snu.ac.kr Another important aspect is the use of less hazardous chemical syntheses. For example, traditional oxidation methods for producing nicotinic acids often employ reagents like potassium permanganate (B83412) or nitric acid, which can generate significant environmental pollution. google.comgoogle.com

Recent synthetic methods have focused on avoiding these harsh reagents. A method for preparing 6-chloronicotinic acid utilizes oxygen as the oxidant and a cobalt acetate catalyst in a chlorobenzene (B131634) solvent. google.com This approach is highlighted as being milder and avoiding the large amounts of acid or permanganate waste associated with older methods. google.com Similarly, research on the synthesis of the related 6-methylnicotinic acid has shown a move away from potassium permanganate, which requires 3.9 kg of the reagent and 87 liters of water per kilogram of product, toward cleaner catalytic methods. google.com

The choice of solvents and the potential for recycling are also central to green chemistry. A patented method for producing 6-chloro-2,4-dinitroaniline demonstrates the principle of waste recycling by reusing the mother liquor from the chlorination process as a raw material, achieving environmental protection and cost reduction. google.com While this example is for a different compound, the principle is directly applicable to the synthesis of this compound.

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. The synthesis of 6-methylnicotinic acid via hydrogenation using a 10% Palladium on carbon (Pd/C) catalyst is an example of a cleaner, catalytic route. google.com This reaction proceeds under relatively mild conditions (65°C, 0.7 MPa hydrogen pressure) and achieves a high purity of over 98%. google.com Such catalytic methods are highly selective, reducing the formation of byproducts and simplifying purification processes, which in turn minimizes the environmental burden. snu.ac.kr

Medicinal Chemistry Applications and Therapeutic Potential

6-Chloro-4-methylnicotinic acid as a Pharmaceutical Intermediate

The utility of this compound as a pharmaceutical intermediate is well-established, primarily owing to its reactive sites that allow for versatile chemical modifications. This characteristic is crucial for constructing the complex molecular architectures required for therapeutic efficacy.

Role in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (e.g., Etoricoxib)

One of the most notable applications of a derivative of this compound, specifically methyl 6-methyl nicotinate (B505614), is in the synthesis of Etoricoxib (B1671761), a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID). guidechem.comportico.orgdrugfuture.com Several synthetic routes to Etoricoxib rely on intermediates derived from this nicotinic acid ester. guidechem.comportico.orgdrugfuture.com

For instance, one method involves the reaction of methyl 6-methyl nicotinate with N,O-dimethylhydroxylamine and isopropylmagnesium chloride to form a Weinreb amide. guidechem.comportico.org This intermediate is then reduced to the corresponding aldehyde, which undergoes further reactions to yield a key ketosulfone intermediate of Etoricoxib. portico.orgdrugfuture.com Another approach utilizes the condensation of methyl 6-methyl nicotinate with 4-methyl thio benzyl (B1604629) cyanide in the presence of a base to form a crucial intermediate that is subsequently hydrolyzed, decarboxylated, and further reacted to construct the bipyridine core of Etoricoxib. googleapis.com

The synthesis of Etoricoxib often involves the formation of a bipyridine structure, and derivatives of this compound can serve as one of the pyridine (B92270) rings in this core structure. googleapis.com The process can involve the condensation of a methylthiobenzylpyridylketone with reagents like 2-chloromalonaldehyde (B104417) or 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (B91526) to build the second pyridine ring. googleapis.com

Table 1: Key Intermediates in Etoricoxib Synthesis Derived from Nicotinic Acid Precursors

| Intermediate Name | Precursor | Role in Synthesis |

| N-methoxy-N-methyl-6-methylnicotinamide (Weinreb amide) | Methyl 6-methyl nicotinate | Precursor to the aldehyde intermediate. guidechem.comportico.org |

| 6-methylpyridine-3-carbaldehyde | N-methoxy-N-methyl-6-methylnicotinamide | Reacts to form a diphenyl phosphonate (B1237965) intermediate. portico.orgdrugfuture.com |

| 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine | Methylthiobenzylpyridylketone | A key bipyridine intermediate that is oxidized to form Etoricoxib. googleapis.com |

| 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one (ketosulfone) | Methyl 6-methyl nicotinate | A central intermediate that reacts to form the final pyridine ring of Etoricoxib. portico.orgdrugfuture.com |

Contribution to Novel Drug Development

Beyond its established role in the synthesis of existing drugs, this compound and its analogs are instrumental in the development of novel therapeutic agents. The core nicotinic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide array of biological activities. nih.gov The presence of the chloro and methyl groups on the pyridine ring of this compound allows for fine-tuning of the physicochemical properties of the resulting molecules, which can influence their pharmacokinetic and pharmacodynamic profiles. This makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. nih.gov

Exploration of Biological Activities of this compound Derivatives

The chemical versatility of this compound has spurred the synthesis and biological evaluation of a multitude of its derivatives. These investigations have unveiled a broad spectrum of pharmacological activities, highlighting the therapeutic potential of this chemical class.

Anti-inflammatory Investigations

Derivatives of nicotinic acid and related pyridine structures have demonstrated significant anti-inflammatory properties. nih.govmdpi.commdpi.com The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.gov Research has shown that certain isonicotinic acid derivatives exhibit potent anti-inflammatory activity, in some cases superior to standard drugs like ibuprofen. nih.gov These compounds can reduce the production of reactive oxygen species (ROS) by human blood cells, a key component of the inflammatory response. nih.gov

Studies on related coumarin (B35378) derivatives, which share some structural similarities with nicotinic acid derivatives, have shown that they can suppress the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and inhibit the expression of iNOS and COX-2 by modulating signaling pathways such as MAPK and NF-κB. mdpi.com Similarly, certain methyl derivatives of flavone (B191248) have also been identified as potent anti-inflammatory agents, inhibiting the production of nitric oxide and pro-inflammatory cytokines. mdpi.com This body of research suggests that derivatives of this compound are promising candidates for the development of new anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Related Heterocyclic Compounds

| Compound Class | Target/Mechanism | Observed Effects | Reference |

| Isonicotinic acid derivatives | COX-2 inhibition, ROS reduction | Potent anti-inflammatory activity, some more active than ibuprofen. nih.gov | nih.gov |

| 1,2-Benzothiazine derivatives | Selective COX-2 inhibition | Higher selectivity for COX-2 over COX-1 compared to meloxicam. nih.gov | nih.gov |

| 6-Methylcoumarin | Inhibition of NO, PGE2, IL-1β, IL-6, TNF-α production; downregulation of iNOS and COX-2 expression via MAPK and NF-κB pathways. | Reduced levels of inflammatory mediators. mdpi.com | mdpi.com |

| Methylflavones | Inhibition of NO and pro-inflammatory cytokine production. | Strong anti-inflammatory activity. mdpi.com | mdpi.com |

Antimicrobial Efficacy Studies

The search for new antimicrobial agents is a critical area of pharmaceutical research, and derivatives of various heterocyclic systems, including those related to nicotinic acid, have been explored for their potential in this field. For example, amidrazone derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. mdpi.com Some of these compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus. mdpi.com

Similarly, derivatives of 4-hydroxycoumarin (B602359) have been reported to possess antibacterial properties. nih.gov While direct studies on the antimicrobial efficacy of this compound derivatives are less common in the provided context, the known antimicrobial activity of structurally related heterocyclic compounds suggests that this is a worthwhile area for future investigation.

Anticancer and Antiviral Potential

Nicotinic acid and its derivatives have garnered significant attention for their potential as anticancer agents. nih.gov The nitrogen-containing heterocyclic ring is a common feature in many anticancer drugs. nih.gov Research has focused on various synthetic approaches to create nicotinic acid derivatives and evaluate their anticancer properties. nih.gov For instance, new α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore have been synthesized and shown to have potential as inhibitors of DU145 and A549 cancer cell lines. eurekaselect.com

Furthermore, halogenated derivatives of other heterocyclic systems, such as benzofuran, have demonstrated cytotoxic activity against various cancer cell lines. nih.gov The presence of a chlorine atom in the structure of these compounds has been noted to contribute to their potent activity. nih.gov This suggests that the chloro-substitution in this compound could be a beneficial feature in the design of new anticancer agents. While direct antiviral studies on this compound derivatives were not detailed in the provided search results, the broad biological activity profile of related heterocyclic compounds, including antiviral properties for 4-hydroxycoumarin derivatives, indicates a potential avenue for future research. nih.gov

Other Therapeutic Areas (e.g., Pneumonia, Kidney Diseases, Alzheimer's Disease)

While direct studies explicitly linking this compound to the treatment of pneumonia or kidney disease are not prominent in current literature, the broader class of nicotinic acid derivatives has been investigated for various therapeutic benefits.

In the realm of neurodegenerative disorders, particularly Alzheimer's disease, compounds with similar structural motifs have shown promise. For instance, research into multi-target drugs for Alzheimer's has led to the development of hybrids incorporating 6-chlorotacrine. These hybrid molecules have been designed to inhibit cholinesterases (AChE and BuChE) and prevent the aggregation of amyloid-beta (Aβ42) and tau proteins, key pathological hallmarks of the disease. mdpi.com The cholinergic system is crucial for memory and attention, and its degeneration is a significant factor in the cognitive decline seen in Alzheimer's patients. nih.gov Therapeutic strategies often aim to protect cholinergic neurons or modulate cholinergic receptors to combat the disease's progression. nih.gov

Modulators of Biological Receptors and Enzymes

The ability of this compound derivatives to interact with key biological receptors and enzymes is a central aspect of their therapeutic potential.

GPBAR1 Receptor Agonism for Metabolic Disorders (e.g., Type II Diabetes)

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a significant therapeutic target for metabolic diseases. nih.gov This receptor is involved in regulating energy and glucose homeostasis. Activation of GPBAR1 can also suppress inflammatory pathways, such as the NF-κB signaling pathway, which is linked to insulin (B600854) resistance and type 2 diabetes. nih.gov The anti-inflammatory effects of GPBAR1 activation suggest that its ligands could be beneficial in treating inflammatory liver diseases and other metabolic conditions. nih.gov While specific studies on this compound as a direct GPBAR1 agonist are limited, the development of agonists for this receptor is an active area of research for treating type 2 diabetes and related metabolic disorders.

FXR (NR1H4) Receptor Modulation

The Farnesoid X Receptor (FXR), a nuclear receptor encoded by the NR1H4 gene, is a master regulator of bile acid, lipid, and glucose metabolism. uniprot.orgwikipedia.org Activated by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) to control the expression of genes involved in metabolic pathways. wikipedia.orgnih.gov For example, FXR activation suppresses the primary enzyme for bile acid synthesis, CYP7A1, and influences triglyceride levels by inhibiting lipogenesis and promoting fatty acid oxidation. wikipedia.org Given its central role in metabolic homeostasis, FXR is a key therapeutic target for conditions like cholestatic liver disease, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. nih.govnih.gov Mutations in the NR1H4 gene can lead to severe neonatal cholestasis, highlighting the receptor's critical function. nih.gov The modulation of FXR activity by small molecules is a promising strategy for managing these complex digestive and metabolic diseases.

Enzyme Inhibition and Modulation Studies (e.g., α-Amylase)

Inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for digesting carbohydrates, is a well-established strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govnih.govmdpi.com A recent study focused on a library of novel nicotinic acid derivatives, specifically modifying the 6th position of the pyridine ring, to assess their inhibitory effects on these enzymes. nih.gov The research found that certain derivatives were potent noncompetitive inhibitors of α-amylase and α-glucosidase. nih.gov This noncompetitive mechanism is advantageous as it can regulate enzyme function effectively. nih.gov For example, one derivative demonstrated a remarkable 72% inactivation of α-amylase, surpassing the efficacy of the standard drug, acarbose. nih.gov These findings underscore the potential of developing nicotinic acid-based compounds as improved hypoglycemic agents. nih.gov

Agrochemical Applications

Beyond its medicinal potential, this compound and its chemical relatives serve as important intermediates in the agrochemical industry.

Intermediate in Pesticide and Herbicide Synthesis

Nicotinic acid derivatives are foundational molecules for creating agricultural chemicals. google.com Specifically, 6-chloronicotinic acid is a known environmental transformation product of major neonicotinoid insecticides like acetamiprid (B1664982) and imidacloprid (B1192907). nih.gov This indicates that the chloro-substituted nicotinic acid structure is a key component of these widely used pesticides.

Furthermore, the modification of pyridine carboxylic acids is a successful strategy for discovering new herbicides. mdpi.com For example, researchers have synthesized novel picolinic acid derivatives by introducing a pyrazole (B372694) ring at the 6-position to create potent herbicides with a synthetic auxin mechanism of action. mdpi.com The use of 2-chloro-6-methylnicotinic acid derivatives in synthesis pathways highlights the role of these chlorinated intermediates in producing complex agrochemicals. google.com These compounds are considered valuable building blocks for the commercial production of pesticides and herbicides. google.comechemi.com

Table of Research Findings

| Application Area | Target | Key Research Findings | Relevant Compounds Mentioned |

|---|---|---|---|

| Alzheimer's Disease | Cholinesterases, Aβ/Tau Aggregation | Hybrid molecules containing a 6-chlorotacrine moiety show potent inhibition of cholinesterases and anti-aggregation activity against Aβ and tau proteins. mdpi.com | 6-chlorotacrine |

| Metabolic Disorders | GPBAR1 (TGR5) Receptor | Activation of GPBAR1 is a therapeutic strategy for metabolic disorders due to its role in glucose homeostasis and anti-inflammatory effects. nih.gov | GPBAR1 Ligands |

| Metabolic/Liver Disease | FXR (NR1H4) Receptor | FXR is a key regulator of bile acid, lipid, and glucose metabolism, making it a prime target for liver diseases and type 2 diabetes. wikipedia.orgnih.gov | FXR Agonists |

| Type 2 Diabetes | α-Amylase, α-Glucosidase | Nicotinic acid derivatives with modifications at the 6-position act as noncompetitive inhibitors of α-amylase and α-glucosidase, showing potential as hypoglycemic agents. nih.gov | Nicotinic Acid Derivatives |

| Agrochemicals | Pesticide/Herbicide Synthesis | 6-Chloronicotinic acid is a metabolite of major insecticides; chloro-substituted nicotinic acids are key intermediates in synthesizing pesticides and novel herbicides. google.comnih.govmdpi.com | 6-Chloronicotinic acid, Acetamiprid, Imidacloprid, 2-Chloro-6-methylnicotinic acid |

Insecticidal Activity of Derivatives

While direct research focusing specifically on the insecticidal activity of derivatives of this compound is not extensively documented in publicly available literature, the broader class of nicotinic acid and chloronicotinic acid derivatives has been a significant area of investigation in the development of insecticides. The structural motif of a chlorinated pyridine ring is a key pharmacophore in several commercially successful insecticides, suggesting that derivatives of this compound hold considerable potential for insecticidal properties.

The insecticidal activity of this class of compounds is often attributed to their ability to act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. nih.gov This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. The presence of a chlorine atom at the 6-position of the pyridine ring is known to enhance both the binding affinity to insect nAChRs and the hydrophobicity of the molecule, which in turn increases its insecticidal efficacy. nih.gov

Research into related compounds, such as derivatives of nicotinic acid itself, has demonstrated that modifications to the carboxylic acid group can lead to potent insecticidal agents. For instance, the esterification of nicotinic acid and subsequent derivatization into various amides and hydrazones have yielded compounds with promising activity against a range of pests. jocpr.com

One study on nicotinic acid derivatives reported the synthesis of several compounds and their evaluation against the Green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the Maize weevil (Sitophilus zeamais). jocpr.comresearchgate.net The findings from this research underscore the potential for developing effective insecticides from a nicotinic acid scaffold.

Table 1: Insecticidal Activity of Selected Nicotinic Acid Derivatives

The following table is based on data for general nicotinic acid derivatives and is presented to illustrate the potential for this class of compounds, in the absence of specific data for this compound derivatives.

| Compound Name | Target Insect | Activity Level |

| N'-[4-(Diaminomethyl)benzylidene]pyridine-3-carbohydrazide | Myzus persicae, Helicoverpa armigera, Sitophilus zeamais | Promising |

| N-[(2-Fluorophenyl)carbamoyl]pyridine-3-carboxamide | Myzus persicae, Helicoverpa armigera, Sitophilus zeamais | Promising |

| 2-[(Pyridin-3-ylcarbonyl)amino]hexanoic acid | Myzus persicae, Helicoverpa armigera, Sitophilus zeamais | Promising |

Data is qualitative as presented in the source material. jocpr.comresearchgate.net

Furthermore, derivatives of 2-chloronicotinic acid are recognized as important intermediates in the synthesis of various agrochemicals, including insecticides. atlantis-press.com This highlights the general utility of chloronicotinic acid structures in the development of pest management agents. The degradation of major neonicotinoid insecticides like imidacloprid and acetamiprid can also yield 6-chloronicotinic acid, a structurally similar compound, which points to the environmental and metabolic relevance of this chemical class. innospk.comsigmaaldrich.comnih.gov

The exploration of derivatives of this compound for insecticidal properties remains a promising area for future research. Based on the established structure-activity relationships within the broader family of nicotinoid insecticides, it is conceivable that amides, esters, and heterocyclic derivatives of this compound could exhibit significant insecticidal activity. nih.govmdpi.com Further synthetic and biological screening efforts are necessary to fully elucidate the therapeutic potential of this specific compound's derivatives in the field of medicinal and agricultural chemistry.

Pharmacological Mechanisms and Molecular Interactions

Elucidation of Mechanism of Action

There is no available information in the public domain regarding the mechanism of action of 6-Chloro-4-methylnicotinic acid. Scientific studies that would elucidate its biological activities have not been found.

Interaction with Specific Molecular Targets (Enzymes, Receptors, Proteins)

There is no documented evidence of this compound interacting with any specific molecular targets such as enzymes, receptors, or other proteins.

Role of Structural Features (e.g., Chlorine Atom, Hydroxyl Group) in Binding

Without data on its molecular targets, the role of its structural features, including the chlorine atom and the carboxylic acid group, in any potential binding interactions remains uncharacterized.

Receptor Binding and Signal Transduction Pathways

G-Protein Coupled Receptor (GPCR) Interactions (e.g., G(i)-protein-mediated Adenylyl Cyclase Inhibition)

There are no studies indicating that this compound interacts with G-Protein Coupled Receptors or has any effect on G(i)-protein-mediated adenylyl cyclase inhibition.

Modulation of Intracellular Signaling Cascades (e.g., cAMP levels, Protein Kinase A, Protein Phosphorylation)

The effect of this compound on intracellular signaling cascades, such as the regulation of cAMP levels, Protein Kinase A activity, or protein phosphorylation, has not been investigated in any published research.

Cellular and Systemic Effects

There is no information available regarding the cellular or systemic effects of this compound.

Impact on Adiponectin Secretion and Lipolysis

Nicotinic acid and its derivatives are known for their influence on lipid metabolism, primarily through the inhibition of lipolysis in adipocytes. This action is crucial in managing dyslipidemia. Acipimox, a well-studied nicotinic acid derivative, has demonstrated potent antilipolytic effects, being approximately 20 times more powerful than nicotinic acid itself. nih.gov The primary mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A), which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP, in turn, inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids.

While direct studies on this compound's effect on adiponectin secretion are not extensively documented, the known actions of related nicotinic acid compounds suggest a potential role in modulating adipocyte function. Adiponectin itself is a hormone secreted by fat cells that plays a significant role in regulating glucose levels and fatty acid breakdown.

Induction of Apoptosis in Specific Cell Types (e.g., Mature Neutrophils)

Research has shown that nicotinic acid can induce apoptosis, or programmed cell death, in mature neutrophils. nih.gov This process is mediated through the GPR109A receptor, which is expressed on these immune cells. nih.gov The activation of GPR109A by nicotinic acid leads to a reduction in cAMP levels, which is a pro-apoptotic signal in neutrophils. nih.gov This mechanism involves the dephosphorylation of pro-apoptotic proteins such as Bad and anti-apoptotic proteins like Mcl-1. nih.gov

The induction of apoptosis in neutrophils by nicotinic acid receptor agonists is a significant finding, as it suggests a role in the resolution of inflammation. nih.gov By promoting the timely death of neutrophils at inflammatory sites, these compounds may help to prevent excessive tissue damage caused by prolonged neutrophil activity. nih.govmdpi.com While these effects have been established for nicotinic acid, the specific activity of this compound in this context remains an area for further investigation.

Effects on Liver and Pancreatic Function

The liver is a central organ in the metabolism of nicotinic acid and its derivatives. The primary therapeutic effect of these compounds, the reduction of plasma lipids, is closely linked to their action in the liver. Nicotinic acid lowers the production of very-low-density lipoprotein (VLDL) in the liver, which is a precursor to low-density lipoprotein (LDL) cholesterol.

Design Principles for this compound Analogues

The design of analogues based on the this compound scaffold is a key strategy in medicinal chemistry to optimize activity, selectivity, and pharmacokinetic properties. This process is guided by established principles of medicinal chemistry, including the systematic modification of the lead compound.

A primary strategy in analogue design is the systematic variation of substituents and functional groups to probe the chemical space around the core structure. For the this compound template, modifications can be envisioned at several positions to enhance biological efficacy. The goal is to identify which molecular features are essential for activity.

For instance, the carboxylic acid group is a common point for modification. It can be converted into esters, amides, or other bioisosteres to alter properties such as polarity, lipophilicity, and the ability to act as a hydrogen bond donor or acceptor. Research on other molecular scaffolds has shown that even minor changes, such as the removal of an ethyl group from a terminal nitrogen atom, can lead to a measurable increase in binding affinity with a target. fortunejournals.com Similarly, the introduction of hydroxyl groups can increase hydrogen-bonding potential, which may improve interaction with a biological receptor. fortunejournals.com

The methyl group on the pyridine (B92270) ring could also be replaced with other alkyl groups (ethyl, propyl) or electron-withdrawing/donating groups to investigate the steric and electronic requirements for activity.

Table 1: Hypothetical Systematic Variation of this compound

| Modification Site | Original Group | Potential New Group | Predicted Property Change | Rationale |

|---|---|---|---|---|

| Carboxylic Acid | -COOH | -COOCH₃ (Ester) | Increased lipophilicity, loss of H-bond donor | To improve membrane permeability. |

| Carboxylic Acid | -COOH | -CONH₂ (Amide) | Retain H-bond capacity, alter geometry | To probe different interactions with target residues. |

| Methyl Group | -CH₃ | -CF₃ | Increased electron-withdrawing character | To alter the electronic profile of the pyridine ring. |

This table presents hypothetical variations for illustrative purposes based on common medicinal chemistry strategies.

Positional isomers are compounds that share the same molecular formula but differ in the position of substituents on the core scaffold. entermedschool.com The specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyridine ring of this compound is critical to its activity. Changing the position of these groups can dramatically alter the molecule's shape, electronic distribution, and physicochemical properties, thereby influencing its biological function. nih.gov

For example, moving the chloro group from position 6 to position 4 (creating 4-Chloro-6-methylnicotinic acid) would significantly change the molecule's dipole moment and the steric environment around the nitrogen atom and the carboxylic acid. bldpharm.com Studies on other systems have demonstrated that such isomeric changes can have a profound impact. In research on dihydroxybenzoic acid co-crystals, the failure of the 2,6-isomer to form a co-crystal, unlike other isomers, was attributed to steric hindrance and unfavorable intramolecular hydrogen bonding. nih.gov This highlights how the spatial positioning of functional groups dictates intermolecular interactions. nih.gov

Changes in the position of substituents can affect how a molecule fits into a protein's binding pocket, potentially enhancing or abolishing its activity. One positional isomer might exhibit a significant increase in potency against a specific target, while another might be completely inactive or gain activity against a different target. nih.gov

Table 2: Comparison of Potential Positional Isomers

| Compound Name | Chloro Position | Methyl Position | Carboxylic Acid Position | Potential Impact on Activity |

|---|---|---|---|---|

| This compound | 6 | 4 | 3 | Baseline activity profile. |

| 4-Chloro-6-methylnicotinic acid | 4 | 6 | 3 | Altered steric and electronic profile near the nitrogen atom. bldpharm.com |

| 2-Chloro-4-methylnicotinic acid | 2 | 4 | 3 | Potential for steric hindrance with the carboxylic acid group. |

This table illustrates how positional isomerism can be explored to understand its influence on molecular properties and biological activity.

Computational Modeling and Simulation

Computational chemistry offers powerful tools to investigate molecules like this compound at an atomic level. These methods can predict molecular properties and interactions, providing insights that guide the synthesis and testing of new analogues, thereby saving time and resources.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can accurately predict a wide range of molecular properties, including optimized geometry, electronic states, and charge distribution. researchgate.net

Key properties derived from DFT analysis include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and stability.

Electronic Properties : DFT can be used to calculate properties like ionization potential, electron affinity, electronegativity, and hardness, which help in understanding the molecule's behavior in chemical reactions. researchgate.net

NBO Analysis : Natural Bond Orbital (NBO) analysis reveals donor-acceptor interactions within the molecule, providing insight into its internal stability and bonding characteristics. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus likely to be involved in intermolecular interactions. researchgate.net

In studies of related halogen-substituted compounds, DFT calculations have shown that halogen substitution can increase the chemical potential and decrease the electrophilicity index, providing a theoretical basis for how such changes modulate reactivity. researchgate.net

Table 3: Representative Electronic Properties from DFT Calculations

| Property | Definition | Significance for Drug Design |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and interaction strength. |

This table describes key electronic properties that can be calculated using DFT and their relevance in molecular design.

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov The process involves sampling numerous conformations of the ligand within the active site of the target and using a scoring function to estimate the binding affinity for each pose. nih.gov

This analysis provides critical insights into:

Binding Affinity : The docking score, usually expressed in kcal/mol, provides an estimate of the strength of the ligand-target interaction. More negative scores generally indicate stronger binding. mdpi.com

Binding Mode : Docking reveals the preferred orientation of the ligand in the binding pocket, showing which parts of the molecule are interacting with specific amino acid residues.

Key Interactions : It identifies crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov

For example, a docking study might reveal that the carboxylic acid group of this compound forms a hydrogen bond with an arginine or threonine residue in the target's active site, while the pyridine ring engages in hydrophobic interactions. researchgate.net This information is invaluable for designing analogues that can enhance these specific interactions to improve potency.

Table 4: Illustrative Molecular Docking Results for Hypothetical Analogues

| Analogue | Modification | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Lead Compound | 6-Cl, 4-Me | -7.5 | Arg12, Ser54 | H-bond, Pi-Alkyl |

| Analogue 1 | 6-Cl, 4-Et | -7.8 | Arg12, Ser54, Leu88 | H-bond, Hydrophobic |

| Analogue 2 | 6-F, 4-Me | -7.2 | Arg12, Ser54 | H-bond, Pi-Alkyl |

This table provides a hypothetical example of how molecular docking can be used to compare the binding of different analogues to a protein target.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. asianpubs.org A QSAR model is an equation that relates variations in activity to variations in molecular descriptors. nih.gov

The development of a QSAR model involves several steps:

Data Set : A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can represent various properties, including:

Electronic : HOMO/LUMO energies, atomic charges. nih.gov

Steric : Molar refractivity (MR), molecular volume. asianpubs.org

Hydrophobic : Partition coefficient (log P). asianpubs.org

Topological : Descriptors describing molecular connectivity and shape.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation linking the most relevant descriptors to the activity. asianpubs.orgbiointerfaceresearch.com

Validation : The model's statistical significance and predictive power are rigorously validated using metrics like the correlation coefficient (R²), cross-validation coefficient (q²), and prediction on an external test set (r²). nih.gov

A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which analogues are most promising for synthesis and experimental testing. nih.gov For instance, a QSAR model for a series of anticancer agents indicated that the cytotoxic activity was highly dependent on the natural charge on a specific carbon atom and the HOMO energy, providing clear directions for future design. nih.gov

An in-depth analysis of the chemical compound this compound reveals significant insights through the lens of computational chemistry and structure-activity relationship (SAR) studies. These investigations are pivotal in understanding its molecular behavior and predicting its potential biological activities.

Structure Activity Relationship Sar and Computational Chemistry Studies

Computational Chemistry Studies

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize and understand the electronic distribution within a molecule. It provides a three-dimensional map of the electrostatic potential, which is the force experienced by a positive test charge at any point in the space surrounding the molecule. This map is invaluable for predicting a molecule's reactivity, intermolecular interactions, and potential binding sites for electrophilic or nucleophilic attack. cymitquimica.comnih.gov The MESP is typically rendered onto a constant electron density surface, with different colors representing varying potential values. Generally, red indicates regions of negative electrostatic potential, which are rich in electrons and thus attractive to electrophiles, while blue signifies areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. biosynth.com Green and yellow represent intermediate or near-neutral potential regions. biosynth.com

While specific MESP studies for 6-Chloro-4-methylnicotinic acid are not available in the current body of scientific literature, the principles of MESP analysis allow for a theoretical prediction of its electrostatic landscape. The MESP map of this compound would be primarily influenced by the electronegative atoms (oxygen, nitrogen, and chlorine) and the aromatic pyridine (B92270) ring.

Detailed Research Findings

In the absence of direct experimental or computational studies on this compound, we can infer its MESP characteristics based on analyses of analogous structures, such as other substituted nicotinic acids and chloro-substituted aromatic compounds. researchgate.netresearchgate.net

The key features expected on the MESP map of this compound are:

Negative Potential Regions (Red): The most intense negative potential (Vmin) would be localized around the two oxygen atoms of the carboxylic acid group, due to their high electronegativity and the presence of lone pairs of electrons. epstem.net The nitrogen atom in the pyridine ring would also exhibit a region of negative potential, making it a potential site for protonation or interaction with electrophiles. cymitquimica.com These electron-rich areas are the most likely sites for electrophilic reactions. biosynth.com

Positive Potential Regions (Blue): A significant region of positive potential (Vmax) would be expected around the hydrogen atom of the carboxylic acid group. This highly positive character makes it a primary site for deprotonation and the formation of hydrogen bonds. The hydrogen atoms of the methyl group would also exhibit a lesser degree of positive potential.

Influence of Substituents: The chlorine atom, being highly electronegative, would create a complex influence. While it draws electron density from the pyridine ring, its own lone pairs can contribute to localized negative potential. The methyl group, being electron-donating, would slightly increase the electron density of the pyridine ring.

Data Tables

The following table represents a hypothetical set of data that would be generated from a detailed MESP analysis of this compound, based on typical values for similar functional groups. This data is for illustrative purposes only.

| Molecular Region | Associated Atom(s) | Predicted MESP Value Range (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Carboxylic Acid Oxygen (C=O) | O | -55 to -40 | High affinity for electrophiles, hydrogen bond acceptor |

| Carboxylic Acid Oxygen (O-H) | O | -50 to -35 | High affinity for electrophiles, hydrogen bond acceptor |

| Pyridine Nitrogen | N | -40 to -25 | Site for protonation, metal coordination |

| Carboxylic Acid Hydrogen | H | +50 to +65 | High affinity for nucleophiles, hydrogen bond donor |

| Chlorine Atom | Cl | -15 to -5 | Weakly electrophilic site (sigma-hole), weak hydrogen bond acceptor |

This illustrative table quantifies the qualitative predictions, showing how different regions of the molecule are electronically distinct, which in turn governs their chemical behavior.

Advanced Characterization and Analytical Methodologies in 6 Chloro 4 Methylnicotinic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 6-Chloro-4-methylnicotinic acid. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing details about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, the protons of the methyl group are expected to produce a singlet peak, typically in the range of δ 2.0-2.5 ppm. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, generally between δ 7.0 and 9.0 ppm. The acidic proton of the carboxylic acid group is characteristically broad and can be found at a chemical shift greater than δ 10.0 ppm, its exact position being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group would resonate in the upfield region, around δ 15-25 ppm. The carbons of the pyridine ring will have signals in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the chloro and carboxylic acid substituents. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum, around δ 160-180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 2.3 | 20 |

| Pyridine-H | 7.5 - 8.8 | 125 - 155 |

Mass Spectrometry (ESI-HRMS, HRMS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI-HRMS), provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region, while C-H stretching from the methyl and aromatic groups will appear around 2900-3100 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyridine ring and the C-Cl bond are expected to show strong signals in the Raman spectrum.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H (Aromatic/Aliphatic) | 2900-3100 | Strong |

| C=O (Carboxylic Acid) | ~1700 | Moderate |

| C=C, C=N (Pyridine Ring) | 1400-1600 | Strong |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the π-electron system of the pyridine ring gives rise to characteristic absorption bands in the UV region. The exact position and intensity of these bands are influenced by the substituents on the ring. It is anticipated that this compound will exhibit absorption maxima in the range of 200-300 nm. The carboxylic acid and chloro substituents will likely cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted nicotinic acid.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For an acidic compound like this compound, a polar stationary phase such as silica gel is commonly used.

The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or acetic acid) is typically employed. The addition of a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper spots and more reproducible retention factor (Rf) values. The spots can be visualized under UV light, as the pyridine ring is UV-active.

Table 3: General TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Ethyl Acetate (B1210297)/Hexane with a small percentage of Acetic Acid) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust, precise, and accurate quantification. sigmaaldrich.com Reversed-phase (RP) HPLC is the most common modality, where the compound is separated on a nonpolar stationary phase (typically C8 or C18) with a polar mobile phase.

Method development for compounds like this compound involves optimizing several parameters to achieve efficient separation from impurities and related substances. Key variables include the choice of the stationary phase, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the pH of the buffer, and the column temperature. longdom.orgacs.org For acidic compounds, adjusting the mobile phase pH is crucial to control the ionization state and, consequently, the retention time. Detection is typically performed using a UV spectrophotometer, as the pyridine ring and carboxylic acid functional groups provide strong chromophores. sielc.com

While a specific, universally adopted HPLC method for this compound is not detailed in publicly available literature, methods for closely related nicotinic acid derivatives serve as an excellent reference. For instance, a method for 2-Chloro-6-methylnicotinic acid utilizes a simple mobile phase of acetonitrile, water, and phosphoric acid. sigmaaldrich.com Another "green" HPLC method developed for the related 6-chloronicotinic acid uses a 100% water mobile phase, highlighting the versatility of HPLC in adapting to environmental and analytical needs. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Chlorinated Nicotinic Acid Derivatives

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate) | Elutes the analyte from the column; the organic/aqueous ratio is adjusted for optimal retention. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution and backpressure. |

| Column Temp. | 25 - 50 °C | Affects viscosity of the mobile phase and analyte retention, can improve peak shape. nih.gov |

| Detector | UV/PDA (Photodiode Array) | Measures the absorbance of the analyte as it elutes; PDA provides spectral data for peak purity analysis. |

| Injection Vol. | 5 - 20 µL | The volume of the sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. oup.com This hybrid technique is indispensable for the definitive identification and quantification of this compound, especially at trace levels or in complex matrices. phenomenex.com

In a typical LC-MS analysis, the compound is first separated by HPLC as described above. For MS compatibility, volatile buffers like formic acid or ammonium formate are used instead of non-volatile phosphate buffers. sigmaaldrich.com As the analyte elutes from the column, it enters the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. ESI generates gaseous ions from the liquid stream with minimal fragmentation, typically producing the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. bio-rad.comcontractlaboratory.com

For this compound (C₇H₆ClNO₂, molecular weight 171.58 g/mol ), the expected ions would be:

[M+H]⁺: m/z 172.0

[M-H]⁻: m/z 170.0

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity. In this mode, the molecular ion is selected and fragmented to produce characteristic product ions. Monitoring specific transitions (Selected Reaction Monitoring, SRM) allows for highly selective quantification, effectively eliminating matrix interference. symbiosisonlinepublishing.com This approach is invaluable for metabolic studies, impurity profiling, and environmental analysis. phenomenex.comsymbiosisonlinepublishing.com

Table 2: Illustrative LC-MS/MS Parameters for Nicotinic Acid Analogs

| Parameter | Setting | Function |

|---|---|---|